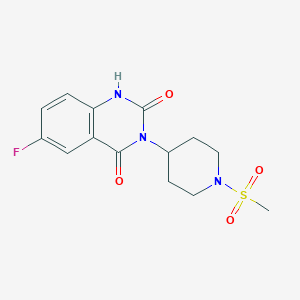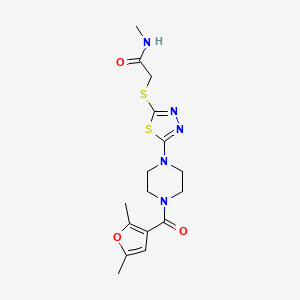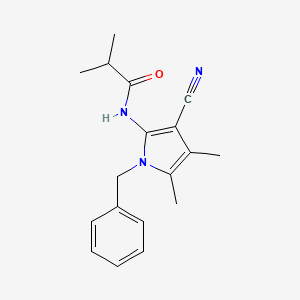
2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of “2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” is C11H16N2O3S. The structure includes a pyrrolidine ring, a pyridine ring, and a methylsulfonyl group.Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo various chemical reactions. For instance, the ring can be functionalized to introduce various bio-relevant functional groups . The compound can also participate in ring cleavage methodology reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” is 256.32. Other physical and chemical properties are not specified in the retrieved information.Aplicaciones Científicas De Investigación
Chemical Synthesis and Ligand Behavior
One study explores the reactivity of sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. The research highlights the unusual electronic effects of electron-withdrawing sulfonamide groups, significantly impacting the stability and properties of the complexes formed (Edder et al., 2000).
Another investigation details the synthesis and green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the production of certain pharmaceuticals. This study emphasizes the importance of green chemistry in synthesizing chemical intermediates, highlighting modifications that enhance the process's sustainability (Gilbile et al., 2017).
Material Science Applications
Research on "Synthesis, characterization of polyelectrolyte and performance evaluation of polyelectrolyte incorporated polysulfone ultrafiltration membrane for metal ion removal" showcases the application of sulfone-modified compounds in developing advanced materials for environmental applications. This particular study focuses on the use of a synthesized cationic polyelectrolyte for enhancing the removal of heavy metal ions from water, demonstrating the compound's utility in creating more efficient filtration membranes (Kalaiselvi et al., 2013).
Optoelectronic and Photophysical Properties
The study "Colour tuning by the ring roundabout: [Ir(C^N)2(N^N)]+ emitters with sulfonyl-substituted cyclometallating ligands" explores the development of iridium(III) complexes for optoelectronic applications. By incorporating sulfonyl-substituted ligands, researchers were able to tune the photophysical properties of these complexes, which could be utilized in light-emitting devices, highlighting the potential of such compounds in the development of new optoelectronic materials (Ertl et al., 2015).
Direcciones Futuras
The development of new compounds containing a pyrrolidine ring is of great interest in medicinal chemistry . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is also needed .
Propiedades
IUPAC Name |
2-methyl-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-4-3-5-11(12-9)16-10-6-7-13(8-10)17(2,14)15/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJCPXPUNJWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2986873.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2986878.png)
![4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986879.png)
![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2986880.png)
![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)


![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2986886.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2986887.png)
![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)